Cas no 2503201-95-2 (3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid)

3-(tert-Butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of peptidomimetics and heterocyclic compounds. The tert-butoxycarbonyl (Boc) protecting group enhances stability under various reaction conditions, allowing selective deprotection when required. Its oxazinane scaffold contributes to conformational rigidity, making it useful in medicinal chemistry for designing bioactive molecules. The carboxylic acid functionality provides a handle for further derivatization, enabling coupling reactions or transformations into other functional groups. This compound is particularly advantageous in multi-step syntheses due to its compatibility with standard protecting group strategies and its ability to facilitate controlled structural modifications.
3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid structure
2503201-95-2 structure
Product name:3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid
CAS No:2503201-95-2
MF:C10H17NO5
Molecular Weight:231.245683431625
MDL:MFCD32860007
CID:5671101
PubChem ID:155822513

3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2503201-95-2
    • EN300-27127274
    • 3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylic acid
    • 3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid
    • 3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid
    • MDL: MFCD32860007
    • インチ: 1S/C10H17NO5/c1-10(2,3)16-9(14)11-5-4-6-15-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
    • InChIKey: QYQHYUMTPMAXJO-UHFFFAOYSA-N
    • SMILES: O1CCCN(C(=O)OC(C)(C)C)C1C(=O)O

計算された属性

  • 精确分子量: 231.11067264g/mol
  • 同位素质量: 231.11067264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 283
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.1Ų
  • XLogP3: 0.8

3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27127274-0.5g
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylic acid
2503201-95-2 95.0%
0.5g
$925.0 2025-03-20
Enamine
EN300-27127274-1.0g
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylic acid
2503201-95-2 95.0%
1.0g
$1185.0 2025-03-20
Enamine
EN300-27127274-10g
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylic acid
2503201-95-2 95%
10g
$5099.0 2023-09-11
Aaron
AR028E0Q-50mg
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylicacid
2503201-95-2 95%
50mg
$404.00 2025-02-16
1PlusChem
1P028DSE-100mg
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylicacid
2503201-95-2 95%
100mg
$569.00 2024-05-21
1PlusChem
1P028DSE-250mg
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylicacid
2503201-95-2 95%
250mg
$787.00 2024-05-21
Aaron
AR028E0Q-2.5g
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylicacid
2503201-95-2 95%
2.5g
$3221.00 2025-02-16
1PlusChem
1P028DSE-2.5g
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylicacid
2503201-95-2 95%
2.5g
$2935.00 2024-05-21
Aaron
AR028E0Q-250mg
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylicacid
2503201-95-2 95%
250mg
$831.00 2025-02-16
Enamine
EN300-27127274-0.05g
3-[(tert-butoxy)carbonyl]-1,3-oxazinane-2-carboxylic acid
2503201-95-2 95.0%
0.05g
$275.0 2025-03-20

3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid 関連文献

3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acidに関する追加情報

Introduction to 3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid (CAS No. 2503201-95-2)

3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid (CAS No. 2503201-95-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biorganic synthesis. This compound belongs to the class of oxazoline derivatives, which are known for their versatile applications in drug development and molecular recognition. The presence of a tert-butoxy carbonyl group and an oxazinane ring structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the context of peptide coupling and protease inhibition.

The tert-butoxy carbonyl (Boc) protecting group is a cornerstone in peptide synthesis, providing stability under basic conditions while allowing for selective deprotection under acidic or neutral conditions. This characteristic makes 3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid an ideal candidate for applications involving peptide coupling reactions, where protection-deprotection cycles are essential for achieving high yields and purity.

The oxazinane ring itself is a cyclic ether with a unique three-membered oxygen-containing structure. This motif has been explored in various pharmaceutical contexts due to its ability to form stable complexes with biological targets. Recent studies have highlighted the potential of oxazoline derivatives in modulating enzyme activity, particularly in the development of protease inhibitors. The rigid structure of the oxazinane ring can be exploited to optimize binding interactions with specific amino acid residues in target proteins, making this compound a promising scaffold for drug discovery.

In the realm of modern medicinal chemistry, the demand for efficient and scalable synthetic routes has led to increased interest in heterocyclic compounds like 3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid. The compound’s structural features not only facilitate its use as a building block in peptide synthesis but also open avenues for exploring its role in non-peptide drug development. For instance, modifications of the Boc group or the oxazinane core could yield derivatives with enhanced pharmacological properties, such as improved solubility or altered metabolic stability.

Recent advancements in computational chemistry have further accelerated the exploration of such compounds. Molecular modeling studies have demonstrated that the oxazinane ring can be engineered to interact favorably with specific pockets in biological targets, potentially leading to the development of novel therapeutic agents. Additionally, green chemistry principles have encouraged researchers to optimize synthetic pathways for 3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid, focusing on sustainable methodologies that minimize waste and energy consumption.

The compound’s utility extends beyond peptide chemistry; it has also been investigated as a precursor for more complex organic transformations. For example, functionalization of the Boc group can lead to carboxylic acid derivatives, which are pivotal in designing enzyme inhibitors and ligands for receptor binding studies. The versatility of 3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid lies in its ability to serve as a modular building block, allowing chemists to tailor its structure for specific applications.

Current research trends indicate that oxazoline derivatives are becoming increasingly relevant in drug discovery due to their ability to mimic natural amino acids while maintaining structural rigidity. This property is particularly advantageous in designing peptidomimetics—molecules that mimic peptides but exhibit improved pharmacokinetic profiles. The incorporation of 3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid into such libraries could yield novel compounds with enhanced binding affinity and selectivity.

The synthesis of 3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid itself presents an interesting challenge from an industrial perspective. Optimizing synthetic routes requires balancing cost-effectiveness with scalability while maintaining high purity standards necessary for pharmaceutical applications. Recent innovations in catalytic methods have shown promise in streamlining these processes, reducing reliance on harsh reagents and improving overall efficiency.

In conclusion,3-(tert-butoxy)carbonyl-1,3-oxazinane-2-carboxylic acid (CAS No. 2503201-95-2) represents a fascinating compound at the intersection of organic synthesis and medicinal chemistry. Its unique structural features make it a valuable tool for peptide synthesis and drug development, while ongoing research continues to uncover new applications and synthetic strategies. As the pharmaceutical industry evolves toward more sophisticated molecular designs,this compound is poised to play an increasingly significant role in shaping future therapeutic agents.

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